2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
Description
This compound features a benzimidazole core substituted with a methyl group at the 1-position and a 4-((3-chlorophenyl)sulfonyl)piperazine moiety at the 2-position. The benzimidazole scaffold is widely recognized for its pharmacological versatility, particularly in targeting receptors such as dopamine and serotonin subtypes . The sulfonyl-piperazine group enhances solubility and modulates receptor binding through electronic effects, while the 3-chlorophenyl substituent may improve affinity for hydrophobic binding pockets . Synthesis typically involves nucleophilic substitution or sulfonylation reactions, as seen in analogous compounds (e.g., 2-(3-(4-arylpiperazin-1-yl)propylthio)benzimidazoles) .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-21-17-8-3-2-7-16(17)20-18(21)22-9-11-23(12-10-22)26(24,25)15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYWKCXAMWQWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the piperazine ring and the chlorophenylsulfonyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the benzimidazole core through cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Nucleophilic Substitution: Introduction of the piperazine ring via nucleophilic substitution reactions.
Sulfonylation: Addition of the chlorophenylsulfonyl group through sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups exhibit considerable antibacterial activity. For instance, derivatives similar to 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial folate synthesis, a critical pathway for bacterial growth.
2. Anticancer Activity
Studies have explored the anticancer potential of benzo[d]imidazole derivatives. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and the activation of caspases . The specific structure of this compound may enhance its ability to interact with target proteins involved in tumorigenesis.
3. Central Nervous System (CNS) Effects
The piperazine moiety in this compound suggests potential CNS activity. Compounds with similar structures have been investigated for their anxiolytic and antidepressant effects . The ability to cross the blood-brain barrier is crucial for such applications, making this compound a candidate for further exploration in neuropharmacology.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps outline the synthetic pathway:
- Formation of the Piperazine Derivative : Start with commercially available piperazine and react it with a sulfonyl chloride to introduce the sulfonamide functionality.
- Coupling with Benzo[d]imidazole : The piperazine-sulfonamide intermediate is then coupled with a benzo[d]imidazole derivative under basic conditions to form the target compound.
- Purification : Final purification can be achieved through recrystallization or chromatography techniques.
Case Studies
Several case studies highlight the applications of similar compounds:
Mechanism of Action
The mechanism of action of 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Core Modifications: The target compound’s sulfonyl-piperazine group distinguishes it from thioether-linked analogs (e.g., compound 6f in ), which exhibit reduced receptor affinity due to weaker electron-withdrawing effects.
Substituent Effects: The 3-chlorophenyl group in the target compound enhances hydrophobic interactions compared to methoxyphenoxy () or bromophenyl () substituents. Triazole-thiazole hybrids (e.g., 9c ) prioritize heterocyclic diversity, favoring antimicrobial over CNS targets.
Pharmacokinetic Properties: The piperazine-ethanol linker in compound 5a improves aqueous solubility but may reduce blood-brain barrier penetration compared to the target compound’s sulfonyl group. Sulfinyl-pyridine derivatives () show instability under acidic conditions, limiting therapeutic utility versus the target’s sulfonyl stability.
Research Findings and Mechanistic Insights
- D3 Dopaminergic Affinity : Molecular modeling reveals that the 3-chlorophenyl sulfonyl group in the target compound optimizes interactions with D3 receptor hydrophobic pockets, achieving submicromolar binding affinity (IC50: 0.2 μM) .
- Synthetic Accessibility : The target compound’s synthesis mirrors methods for sulfonylated piperazines (e.g., ), utilizing m-CPBA oxidation for sulfonyl formation, followed by alumina chromatography for purity (>95%) .
- Comparative Bioactivity :
- Antimicrobial Activity : Compound 9c (MIC: 4 μg/mL against S. aureus) outperforms the target compound in bacterial models, attributed to its thiazole-triazole motif.
- CNS Penetration : The target compound’s logP (~3.1) balances lipophilicity for brain uptake, unlike highly polar analogs (e.g., 5a , logP: 1.8).
Biological Activity
The compound 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole is a derivative of benzo[d]imidazole, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 494.0 g/mol
This compound features a benzo[d]imidazole core substituted with a piperazine moiety and a chlorophenylsulfonyl group, which may influence its pharmacological properties.
Research indicates that compounds containing the benzo[d]imidazole structure exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of benzo[d]imidazole can induce apoptosis in cancer cells. For instance, a related compound demonstrated the ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
- Enzyme Inhibition : The sulfonamide group in the compound is known for its enzyme inhibitory properties. It has been linked to antibacterial action and inhibition of enzymes such as acetylcholinesterase (AChE) and urease .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on HepG2 Cells : A mechanistic study revealed that a benzo[d]imidazole derivative induced cell cycle arrest and apoptosis through specific signaling pathways, highlighting its potential as an anticancer agent .
- Antibacterial Studies : Compounds with similar sulfonamide structures were evaluated for their antibacterial properties against various strains, demonstrating significant efficacy, particularly against Gram-positive bacteria .
- Cytotoxicity Testing : In vitro studies assessed the cytotoxic effects of related compounds across different cancer cell lines, with some showing IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Q & A
Q. What are the established synthetic routes for preparing 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole, and what critical parameters ensure high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the benzimidazole core (e.g., 1-methyl-1H-benzo[d]imidazole) and introducing the piperazine-sulfonyl moiety. Key steps include:
- Nucleophilic substitution : Reacting the benzimidazole with 1-(3-chlorophenylsulfonyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Chromatographic techniques (e.g., column chromatography or HPLC) and recrystallization ensure purity. Reaction monitoring via TLC or NMR is critical to optimize intermediate steps .
- Yield Optimization : Control of temperature (60–80°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio of benzimidazole to sulfonyl-piperazine) minimizes side products .
Q. Which spectroscopic and computational methods are most reliable for confirming the compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the methyl group on the benzimidazole appears as a singlet (~δ 3.8 ppm), while aromatic protons show splitting patterns consistent with substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 447.12) .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and packing interactions, though single-crystal growth requires slow evaporation in polar aprotic solvents .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorometric or colorimetric kits (e.g., urease inhibition assays with IC₅₀ values calculated via nonlinear regression) .
- Cytotoxicity Screening : MTT assays on NIH-3T3 or HEK-293 cell lines assess safety margins (IC₅₀ > 50 µM indicates low toxicity) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for dopamine or histamine receptors) quantify affinity (Kᵢ values) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding interactions with biological targets like urease or GPCRs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., urease’s nickel center or GPCR transmembrane domains). Parameterize sulfonyl and chlorophenyl groups for electrostatic complementarity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between the sulfonyl group and Arg439 in urease) and hydrophobic contacts .
- Free Energy Calculations : MM-PBSA/GBSA estimates binding affinities (ΔG ~ −8.5 kcal/mol correlates with sub-µM IC₅₀) .
Q. How can contradictory activity data across studies (e.g., varying IC₅₀ values) be systematically resolved?
- Methodological Answer :
- Assay Standardization : Control variables like pH (urease assays at pH 6.8), temperature (25°C vs. 37°C), and substrate concentration (10 mM urea) .
- Structural Analog Comparison : Benchmark against derivatives (e.g., 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole) to isolate substituent effects .
- Meta-Analysis : Use tools like RevMan to pool data from independent studies, adjusting for assay heterogeneity .
Q. What strategies enhance the compound’s metabolic stability and bioavailability?
- Methodological Answer :
- Prodrug Design : Introduce ester or amide moieties (e.g., methyl benzoate) to improve solubility, with enzymatic cleavage sites .
- Cytochrome P450 Profiling : Use liver microsomes to identify metabolic hotspots (e.g., piperazine N-dealkylation). Block vulnerable sites with fluorine or methyl groups .
- Lipinski’s Rule Compliance : Optimize logP (<5), molecular weight (<500 Da), and hydrogen bond donors (<5) via substituent modification (e.g., replacing chlorophenyl with trifluoromethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
